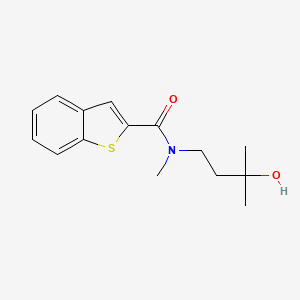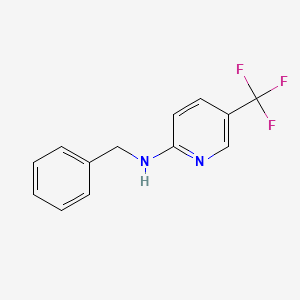
N-cyclohexyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as CHQ, is a chemical compound that has been extensively studied for its potential applications in medicinal chemistry. It belongs to the class of quinolinecarboxamides and has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. In
科学的研究の応用
N-cyclohexyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor activity against a wide range of cancer cell lines, including breast, colon, and lung cancer. This compound has also been shown to possess antiviral activity against herpes simplex virus type 1 and 2, human cytomegalovirus, and human immunodeficiency virus type 1. In addition, this compound has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
作用機序
The mechanism of action of N-cyclohexyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood, but it has been proposed to act through multiple pathways. It has been reported to inhibit DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in various cellular processes, including cell growth and differentiation. Furthermore, this compound has been reported to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, a process that leads to programmed cell death, in cancer cells. This compound has also been reported to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, this compound has been shown to inhibit the replication of viruses by interfering with viral DNA synthesis. Furthermore, this compound has been reported to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
実験室実験の利点と制限
One of the advantages of N-cyclohexyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is its broad spectrum of biological activities, which makes it a promising candidate for the development of new drugs. This compound has also been shown to exhibit low toxicity in animal studies, which is an important consideration for drug development. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Furthermore, the mechanism of action of this compound is not fully understood, which can make it challenging to optimize its therapeutic potential.
将来の方向性
There are several future directions for the study of N-cyclohexyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide. One potential area of research is the development of new derivatives of this compound with improved solubility and bioavailability. Another area of research is the elucidation of the mechanism of action of this compound, which could lead to the identification of new targets for drug development. Furthermore, the potential applications of this compound in the treatment of viral infections and inflammatory diseases warrant further investigation. Finally, the development of new methods for the synthesis of this compound could facilitate its use in drug discovery and development.
Conclusion:
In conclusion, this compound is a promising compound that exhibits a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. The synthesis of this compound involves a multi-step process that has been shown to yield high purity and good yields. This compound has been extensively studied for its potential applications in medicinal chemistry, and its mechanism of action and biochemical and physiological effects have been investigated. Despite its potential advantages, this compound has limitations that need to be addressed in future research. Overall, this compound represents a promising candidate for the development of new drugs with potential applications in the treatment of cancer, viral infections, and inflammatory diseases.
合成法
The synthesis of N-cyclohexyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the condensation of cyclohexanone with aniline in the presence of glacial acetic acid and concentrated hydrochloric acid. The resulting product is then treated with phosgene to form the corresponding acid chloride, which is subsequently reacted with ammonia to form this compound. This method has been reported to yield high purity and good yields of this compound.
特性
IUPAC Name |
N-cyclohexyl-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-14-8-4-7-13-11(14)9-12(16(21)18-13)15(20)17-10-5-2-1-3-6-10/h9-10H,1-8H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWJKQNJAAFWHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC3=C(CCCC3=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5345261.png)
![8-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5345272.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B5345276.png)


![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]spiro[2.3]hexane-1-carboxamide](/img/structure/B5345291.png)
![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-benzylacetamide](/img/structure/B5345306.png)


![1'-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5345320.png)
![methyl 7-(2,3-dichlorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5345329.png)
![2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-5-methoxyphenol](/img/structure/B5345348.png)
![5-[(3-methoxyphenoxy)methyl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B5345357.png)
![N-[4-({[(2-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5345362.png)